2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid
Description
IUPAC Nomenclature and Structural Isomerism
The compound 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid is systematically named using IUPAC guidelines to reflect its structural features. Its IUPAC designation is (1R,2S)-2-[(2,5-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid , which specifies the stereochemistry at the cyclohexane ring (R configuration at C1 and S at C2) and the substitution pattern on the aromatic amine. The parent structure is cyclohexanecarboxylic acid, with a carbamoyl group (-CONH-) substituted at the C2 position and a 2,5-dimethylphenyl group attached to the nitrogen atom.
Structural isomerism in this compound arises from three potential sources: chain isomerism , positional isomerism , and functional group isomerism . Chain isomerism is excluded due to the fixed cyclohexane backbone. Positional isomerism could occur if the carbamoyl group occupies alternative positions on the cyclohexane ring (e.g., C3 or C4), though the 1,2-relationship between the carboxylic acid and carbamoyl groups is specified in the name. Functional group isomerism is also possible if the carbamoyl group (-CONH-) rearranges into alternative functional groups, such as ureas or amides with distinct connectivity, though such isomers would not retain the compound’s pharmacological or chemical identity.
Molecular Formula and Weight Analysis
The molecular formula of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid is C₁₆H₂₁NO₃ , derived from the cyclohexane ring (C₆H₁₁), carboxylic acid group (-CO₂H), carbamoyl group (-CONH-), and 2,5-dimethylphenyl substituent (C₈H₉). The molecular weight is 275.34 g/mol , calculated as follows:
- Carbon (12.01 × 16) = 192.16
- Hydrogen (1.01 × 21) = 21.21
- Nitrogen (14.01 × 1) = 14.01
- Oxygen (16.00 × 3) = 48.00
Total = 192.16 + 21.21 + 14.01 + 48.00 = 275.38 g/mol (minor discrepancies arise from rounding).
Mass spectrometric analysis confirms this composition, with a monoisotopic mass of 275.152144 Da and a predominant fragmentation pattern involving cleavage of the carbamoyl linkage and decarboxylation of the carboxylic acid group. The compound’s solubility profile aligns with its polarity: it is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.
Stereochemical Configuration and Conformational Dynamics
The stereochemistry of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid is defined by the (1R,2S) configuration, which dictates the spatial arrangement of substituents on the cyclohexane ring. The carboxylic acid group occupies the axial position at C1, while the carbamoyl group adopts an equatorial orientation at C2 to minimize 1,3-diaxial interactions with the cyclohexane hydrogens. This preference is quantified by A-values , which measure the energetic penalty for axial substituents. For example, a methyl group has an A-value of 1.8 kcal/mol, whereas bulkier groups like tert-butyl (A = 4.9 kcal/mol) exhibit stronger equatorial preferences.
Conformational analysis reveals two chair forms for the cyclohexane ring:
- Diequatorial conformation : Carboxylic acid and carbamoyl groups both equatorial (lower energy due to reduced steric strain).
- Diaxial conformation : Both groups axial (higher energy due to 1,3-diaxial repulsions).
At equilibrium, the diequatorial conformation predominates (>95% at 25°C), as calculated using the Boltzmann distribution and a ΔG° of ~1.8 kcal/mol derived from A-values. Ring-flipping barriers are approximately 10–12 kcal/mol, requiring thermal activation to interconvert conformers. The 2,5-dimethylphenyl group further stabilizes the equatorial carbamoyl group through van der Waals interactions with the cyclohexane ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
| Conformational Parameter | Value | Source |
|---|---|---|
| ΔG° (axial → equatorial) | 1.8 kcal/mol | |
| Ring-flipping barrier | 10–12 kcal/mol | |
| Predominant conformation at 25°C | Diequatorial (95%) |
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h7-9,12-13H,3-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJNVRUHKJRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid typically involves the reaction of 2,5-dimethylaniline with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or activating conditions. For example:
-
Reaction with methanol : Forms methyl esters via Fischer esterification, typically catalyzed by sulfuric acid or other Brønsted acids .
-
Activation with DCC : The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) to form an activated intermediate, enabling ester formation with alcohols under mild conditions .
Key Data :
| Substrate | Alcohol | Catalyst | Yield | Conditions | Source |
|---|---|---|---|---|---|
| 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid | Methanol | H₂SO₄ | ~75% | Reflux, 12h |
Mechanistically, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol .
Amide Bond Formation
The carboxylic acid readily forms amides with amines via activating agents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., DCC) . For instance:
-
Coupling with 6-aminohexanoic acid : Uses NHS-activated intermediates in DMF/H₂O mixtures, yielding amides after purification by HPLC .
Example Protocol :
-
Activation : React with NHS ester (e.g., SMCC) in DMF at 20°C for 4h .
-
Coupling : Add amine (e.g., 6-aminohexanoic acid) and DIEA in DMF, stir at RT for 4h .
-
Purification : HPLC or solvent extraction (dichloromethane + citric acid washes) .
Key Insight : The steric bulk of the cyclohexane ring may slow reaction kinetics, necessitating extended reaction times .
Decarboxylation Reactions
Under oxidative or halogenative conditions, the carboxylic acid undergoes decarboxylation:
-
Hunsdiecker-type halogenation : Reaction with Br₂ or I₂ in the presence of HgO yields alkyl halides .
-
Barton decarboxylation : Using N-acyloxy-2-pyridinethione and CCl₄ generates alkyl chlorides via radical intermediates .
Data from Analogous Systems :
| Substrate | Halogen Source | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Stearic acid | Br₂/HgO | 1-Bromoheptadecane | 93% | Dark, RT | |
| Glutaric acid | Br₂/HgO | 1,3-Dibromopropane | 30% | Reflux |
Decarboxylation typically shortens the carbon chain by one unit, with tertiary and aromatic acids showing lower yields due to stability challenges .
Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH, amines):
-
Sodium salt : Prepared in aqueous phosphate buffer (pH 6.5) for bioconjugation applications .
-
Ammonium salts : Heating with amines (e.g., benzylamine) above 100°C yields amides .
pKa Considerations :
The carboxylic acid has an estimated pKa of ~4.5 (cf. cyclohexanecarboxylic acid pKa = 4.9) , influencing its solubility and reactivity in aqueous media.
Cyclization and Derivatization
The anilino carbonyl group participates in cyclization reactions:
-
Lactam formation : Intramolecular amidation under dehydrating conditions (e.g., P₂O₅).
-
Schiff base synthesis : Reaction with aldehydes (e.g., formaldehyde) forms imine derivatives .
Limitations :
Steric hindrance from the 2,5-dimethyl substituents on the aniline moiety may reduce reactivity toward bulky electrophiles .
Stability and Storage
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique substitution pattern on the aniline ring influences its reactivity and makes it valuable for generating derivatives with desired properties.
Biology
- Biological Activities: Research has indicated potential antimicrobial and anticancer properties. Studies exploring its biological activity have shown that derivatives can exhibit significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus.
Medicine
- Therapeutic Applications: The compound is being investigated for its potential therapeutic roles in drug development. Its interactions with specific molecular targets suggest possible applications in treating various diseases.
Industry
- Specialty Chemicals Production: It is utilized in the manufacturing of specialty chemicals and materials, contributing to various industrial processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the compound could enhance its effectiveness against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic Acid (CAS 940467-01-6)
- Structure: Differs in the substitution pattern of the aniline ring (diethylamino group at the para position vs. 2,5-dimethyl substitution in the target compound).
- Applications : Likely used in pharmaceutical research as a synthetic intermediate, similar to other cyclohexanecarboxylic acid derivatives .
1-Amino-1-cyclohexanecarboxylic Acid (CAS 2756-85-6)
- Structure: Replaces the dimethylanilino-carbonyl group with a primary amino group directly attached to the cyclohexane ring.
- Properties : High melting point (>300°C) due to strong intermolecular hydrogen bonding. The absence of the aromatic ring reduces steric hindrance but limits π-π interactions critical for binding in biological targets.
- Applications : Used in peptide synthesis and as a building block for chiral compounds .
trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic Acid (CAS 53292–89–0)
Cyclopropanecarboxylic Acid Derivatives (e.g., Cyclanilide)
- Structure : Cyclopropane ring instead of cyclohexane, with dichlorophenyl and triazole substituents.
- Properties : Higher electronegativity due to chlorine atoms, making these compounds effective as pesticides.
- Applications : Used in agriculture (e.g., etaconazole, propiconazole) .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : The 2,5-dimethyl substitution on the aniline ring in the target compound likely reduces metabolic degradation compared to unsubstituted analogs, as seen in pharmacopeial tests for dimethylaniline derivatives .
- Solubility Trends: Cyclohexane-based carboxylic acids (e.g., 1-amino derivatives) exhibit lower aqueous solubility than cyclopropane analogs due to increased hydrophobicity .
- Regulatory Considerations : Compounds like CAS 53292–89–0 highlight the importance of regulatory extensions for specialized intermediates, suggesting similar requirements for the target compound .
Biological Activity
2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.35 g/mol
- CAS Registry Number : 296246-15-6
- InChIKey : DUMJNVRUHKJRDJ-UHFFFAOYSA-N
The biological activity of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, impacting various biochemical pathways. Research indicates that the compound can influence cellular processes that are critical in disease states, particularly in cancer and inflammation.
Anticancer Properties
Studies have suggested that this compound exhibits anticancer activity , potentially through apoptosis induction in cancer cells. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line Tested | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 10 | 30% apoptosis after 24 hours |
| Johnson et al. (2024) | MCF-7 | 5 | Inhibition of cell proliferation by 40% |
| Lee et al. (2024) | A549 | 20 | Induction of cell cycle arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound. The following table presents data on its efficacy against various pathogens:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Candida albicans | 10 |
Case Studies
-
Case Study on Anticancer Activity :
A recent study by Smith et al. demonstrated that treatment with 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid resulted in significant apoptosis in HeLa cells compared to control groups. The mechanism was linked to the activation of caspases, highlighting its potential as a therapeutic agent in cervical cancer. -
Case Study on Antimicrobial Efficacy :
Johnson et al. conducted a comprehensive evaluation of the compound's antimicrobial effects against common bacterial and fungal strains. The results indicated that at lower concentrations, the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid in a laboratory setting?
- Methodological Answer : The synthesis typically involves a two-step process:
Cyclohexanecarboxylic acid activation : Use coupling agents like EDCI or DCC to activate the carboxylic acid group for amide bond formation .
Amide coupling : React the activated intermediate with 2,5-dimethylaniline under inert conditions (e.g., nitrogen atmosphere) to form the target compound. Purification via recrystallization or HPLC is critical to isolate the product from unreacted reagents and byproducts. Validate purity using TLC or NMR .
Q. How can researchers determine the purity and structural integrity of 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm structural integrity via -NMR (e.g., characteristic peaks for aromatic protons at δ 6.8–7.2 ppm and cyclohexane protons at δ 1.2–2.5 ppm) and IR (amide C=O stretch at ~1650 cm) .
- Melting point analysis : Compare observed mp with literature values to detect impurities .
Q. What solvents and conditions are optimal for dissolving 2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid in experimental setups?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For aqueous experiments, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. Adjust pH to >6.0 using buffers like phosphate or Tris to enhance solubility via deprotonation of the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
